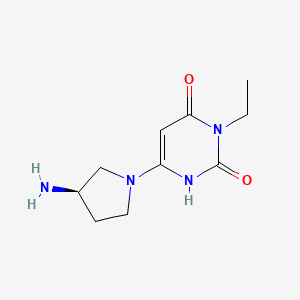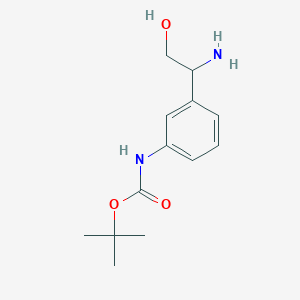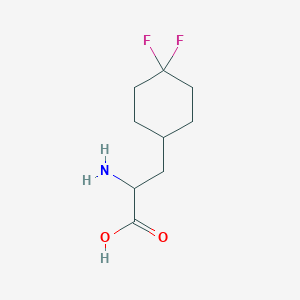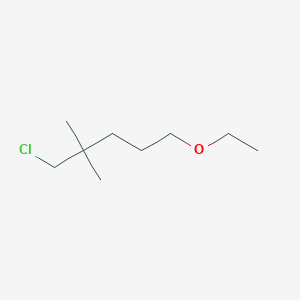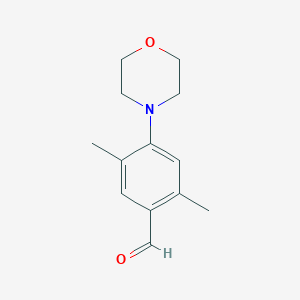
2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde is an organic compound with the molecular formula C13H17NO2. It is a benzaldehyde derivative where the benzene ring is substituted with two methyl groups and a morpholine ring. This compound is known for its applications in various fields of scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde typically involves the reaction of 2,5-dimethylbenzaldehyde with morpholine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often conducted in an organic solvent such as dichloromethane or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and the use of automated systems to control reaction parameters precisely. The choice of solvent, catalyst, and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.
化学反応の分析
Types of Reactions
2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 2,5-Dimethyl-4-(4-morpholinyl)benzoic acid.
Reduction: 2,5-Dimethyl-4-(4-morpholinyl)benzyl alcohol.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a component in certain polymer formulations.
作用機序
The mechanism of action of 2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The morpholine ring can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.
類似化合物との比較
Similar Compounds
4-(4-Morpholinyl)benzaldehyde: Lacks the two methyl groups present in 2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde.
2,5-Dimethyl-4-methoxybenzaldehyde: Contains a methoxy group instead of the morpholine ring.
4-(1-Piperidinyl)benzaldehyde: Contains a piperidine ring instead of the morpholine ring.
Uniqueness
This compound is unique due to the presence of both the morpholine ring and the two methyl groups on the benzene ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various applications.
特性
CAS番号 |
886501-42-4 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC名 |
2,5-dimethyl-4-morpholin-4-ylbenzaldehyde |
InChI |
InChI=1S/C13H17NO2/c1-10-8-13(11(2)7-12(10)9-15)14-3-5-16-6-4-14/h7-9H,3-6H2,1-2H3 |
InChIキー |
ZJHQSXWPQCWMGW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N2CCOCC2)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate](/img/structure/B13571894.png)
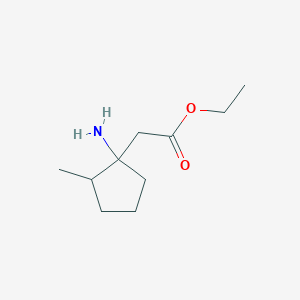
![3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13571899.png)
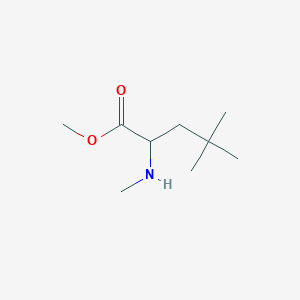
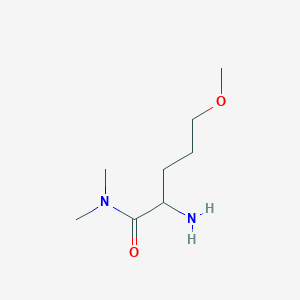


![6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid](/img/structure/B13571922.png)

